

RV-1729: A Technical Guide to a Potent and Selective PI3K δ Inhibitor

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Compound of Interest

Compound Name: RV-1729

Cat. No.: B610608

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Abstract

RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ), a key enzyme in the signaling pathways that regulate immune and inflammatory responses. Developed by RespiVert, a subsidiary of Janssen, **RV-1729** has been investigated as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of **RV-1729**. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development of this and similar targeted therapies.

Chemical Structure and Properties

RV-1729 is a complex synthetic organic molecule with the molecular formula C₃₉H₃₉CIN₈O₅ and a molecular weight of 735.23 g/mol .^[1] Its chemical structure is characterized by a multi-ring system, which is crucial for its specific interaction with the PI3K δ enzyme.

Property	Value	Reference
Molecular Formula	C39H39ClN8O5	[1]
Molecular Weight	735.23 g/mol	[1]
Canonical SMILES	<chem>COCCN(CCOC)C(=O)CCCC#Cc1cccc2c1c(=O)n(Cc1ccccc1Cl)c(Cn1c2c(c(-c3cccc(O)c3)n1)c(N)ncn2)n2</chem>	[1]
InChIKey	UBLOHCIYTDRGJH-UHFFFAOYSA-N	[1]
IUPAC Name	6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide	

Mechanism of Action and Signaling Pathway

RV-1729 functions as a highly potent and selective inhibitor of PI3K δ . The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the p110 δ catalytic subunit of the PI3K δ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade.

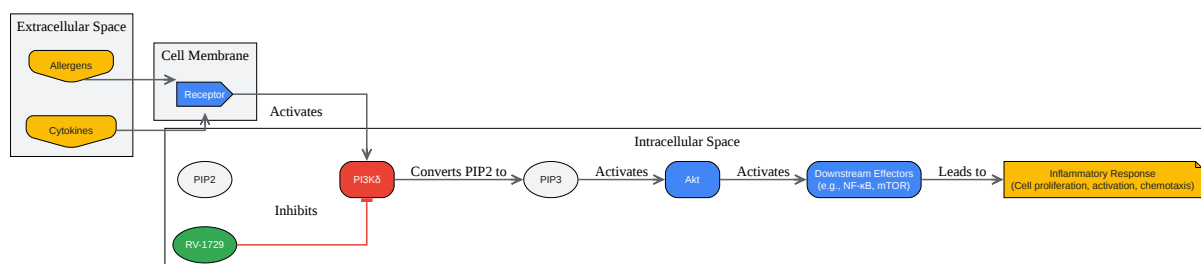
The PI3K δ isoform is predominantly expressed in hematopoietic cells, including lymphocytes, mast cells, neutrophils, and eosinophils, which are key players in the inflammatory processes of asthma and COPD. By inhibiting PI3K δ , **RV-1729** effectively dampens the downstream signaling cascade, leading to the suppression of various cellular functions integral to the inflammatory response.

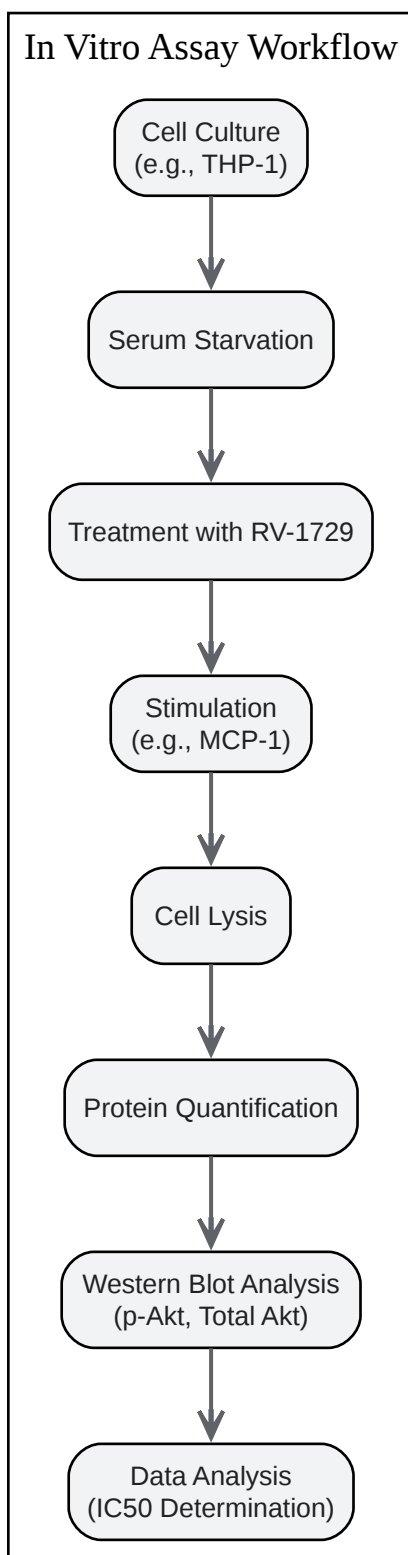
PI3K δ Signaling Pathway in Inflammatory Airway Disease

The following diagram illustrates the proposed signaling pathway affected by **RV-1729** in the context of inflammatory airway diseases. Upon activation by various stimuli such as allergens, pathogens, or pro-inflammatory cytokines, upstream receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors) recruit and activate PI3K δ . This leads to the production of PIP3, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:

- **Cell Proliferation and Survival:** Promotion of the survival and proliferation of inflammatory cells.
- **Cell Activation and Degranulation:** Triggering the release of inflammatory mediators (e.g., histamine, cytokines, chemokines) from mast cells and other immune cells.
- **Chemotaxis:** Directing the migration of inflammatory cells to the site of inflammation in the airways.
- **Antibody Production:** Involvement in B-cell activation and antibody production.

RV-1729, by blocking the initial step of this cascade, effectively mitigates these downstream inflammatory events.





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References

- 1. RV1729 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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